1,2-(Trimethylenedithio)cyclohexanone
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Overview
Description
1,2-(Trimethylenedithio)cyclohexanone, also known as 1,5-dithiaspiro[5.5]undecan-7-one, is an organic compound with the molecular formula C9H14OS2. This compound is characterized by a cyclohexanone ring substituted with a trimethylenedithio group, making it a unique and interesting molecule in organic chemistry .
Preparation Methods
The synthesis of 1,2-(Trimethylenedithio)cyclohexanone involves several steps. One common method starts with the reaction of cyclohexanone with pyrrolidine to form 1-pyrrolidinocyclohexene. This intermediate is then reacted with trimethylene dithiotosylate in the presence of triethylamine and anhydrous acetonitrile under reflux conditions. The reaction mixture is then treated with hydrochloric acid, followed by extraction and purification to yield this compound .
Chemical Reactions Analysis
1,2-(Trimethylenedithio)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylenedithio group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1,2-(Trimethylenedithio)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-(Trimethylenedithio)cyclohexanone involves its interaction with various molecular targets. The trimethylenedithio group can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
1,2-(Trimethylenedithio)cyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: Lacks the trimethylenedithio group, making it less reactive in certain chemical reactions.
Cyclopentanone: Has a smaller ring size, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C9H14OS2 |
---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2,3,4,5a,7,8,9,9a-octahydrobenzo[b][1,4]dithiepin-6-one |
InChI |
InChI=1S/C9H14OS2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h8-9H,1-6H2 |
InChI Key |
AHKUISCJVXNXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)SCCCS2 |
Origin of Product |
United States |
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